

The Pharmacological Landscape of Ciwujiatone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ciwujiatone*

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An In-depth Examination of a Promising Lignan Glycoside for Drug Development

Introduction

Ciwujiatone, a lignan glycoside predominantly found in *Eleutherococcus senticosus* (Siberian Ginseng), has emerged as a compound of significant interest within the scientific community. While the name "**Ciwujiatone**" is used, the majority of pharmacological research has been conducted on its stereoisomers, principally Eleutheroside E and Acanthoside D (also known as (-)-Syringaresinol diglucoside). This technical guide provides a comprehensive overview of the pharmacological properties of these closely related compounds, with a focus on their neuroprotective, anti-inflammatory, and anti-apoptotic activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Chemical Identity:

- **Ciwujiatone:** (4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone[1]
- **Eleutheroside E:** (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[2]

- Acanthoside D / (-)-Syringaresinol diglucoside: (-)-syringaresinol O,O'-bis(beta-D-glucoside) [\[3\]](#)[\[4\]](#)

For the purpose of this guide, the pharmacological data will be presented under the name used in the cited study, with the understanding that these compounds are stereoisomers and their activities are likely closely related.

Pharmacological Properties

Neuroprotective Effects

Eleutheroside E has demonstrated significant neuroprotective properties in various experimental models. It has been shown to enhance learning and memory, and protect neurons from diverse insults.

Key Findings:

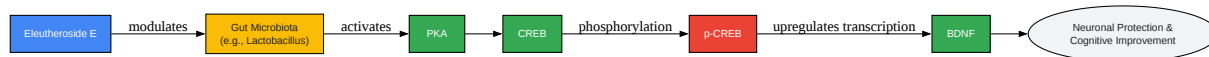
- Improves learning and memory in aged rats by potentially increasing acetylcholine synthesis in hippocampal neurons[\[5\]](#)[\[6\]](#).
- Alleviates cognitive deficits induced by radiation in mice[\[7\]](#).
- Protects PC-12 cells from MPTP-induced apoptosis, a model for Parkinson's disease, by increasing mitochondrial membrane potential and reducing reactive oxygen species (ROS) [\[8\]](#).
- Attenuates cerebral ischemia-reperfusion injury by reducing apoptosis of hippocampal neurons[\[9\]](#).

Table 1: Quantitative Data on the Neuroprotective Effects of Eleutheroside E

Model	Compound	Concentration/ Dose	Effect	Reference
Quinolinic acid-induced aged rats	Eleutheroside B or E	50, 100, 200 mg/kg (i.p.)	Dose-dependent reduction in escape latency and errors in Morris water maze.	[6]
Radiation-induced cognitive impairment in mice	Eleutheroside E	50 mg/kg/day (p.o.) for 4 weeks	Improved cognition and spatial memory.	[10]
MPTP-induced Parkinson's disease cell model (PC-12 cells)	Eleutheroside E	100, 300, 500 μ mol/L	Increased mitochondrial membrane potential and decreased ROS levels.	[8]
Cerebral ischemia-reperfusion in rats	Eleutheroside E	Not specified	Significantly alleviated cerebral I/R injury and reduced apoptosis of hippocampal neurons.	[9]

Signaling Pathways Implicated in Neuroprotection:

Eleutheroside E exerts its neuroprotective effects through the modulation of several key signaling pathways. One prominent pathway is the PKA/CREB/BDNF signaling cascade.



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PKA/CREB/BDNF Signaling Pathway in Neuroprotection.

Anti-inflammatory Activity

Eleutheroside E exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.

Key Findings:

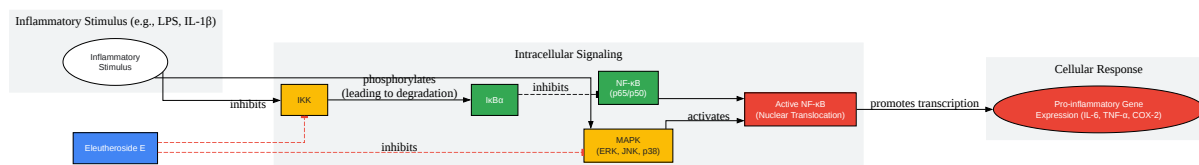
- Suppresses the gene expression of IL-6, MMP-1, and COX-2 in IL-1 β stimulated SW982 cells[9].
- Reduces serum levels of TNF- α and IL-6 in a mouse model of osteoporosis[11].
- Inhibits the activation of the NLRP3 inflammasome in a rat model of high-altitude-induced heart injury[12].

Table 2: Quantitative Data on the Anti-inflammatory Effects of Eleutheroside E

Model	Compound	Concentration/ Dose	Effect	Reference
IL-1 β stimulated SW982 cells	Eleutheroside E	Lower concentrations than Eleutheroside B and isofraxidin	Suppressed gene expression of IL-6, MMP-1, and COX-2.	[9]
Ovariectomy-induced osteoporosis in mice	Eleutheroside E	40 mg/kg	Reduced serum levels of TNF- α and IL-6.	[11]
High-altitude-induced heart injury in rats	Eleutheroside E	50 and 100 mg/kg	Suppressed expressions of NLRP3/caspase-1-related proteins.	[12]

Signaling Pathways Implicated in Anti-inflammatory Action:

The anti-inflammatory effects of Eleutheroside E are mediated, in part, through the inhibition of the NF- κ B and MAPK signaling pathways.



[Click to download full resolution via product page](#)Inhibition of NF- κ B and MAPK Signaling by Eleutheroside E.

Anti-apoptotic Effects

Eleutheroside E has been shown to protect cells from apoptosis induced by various stimuli.

Key Findings:

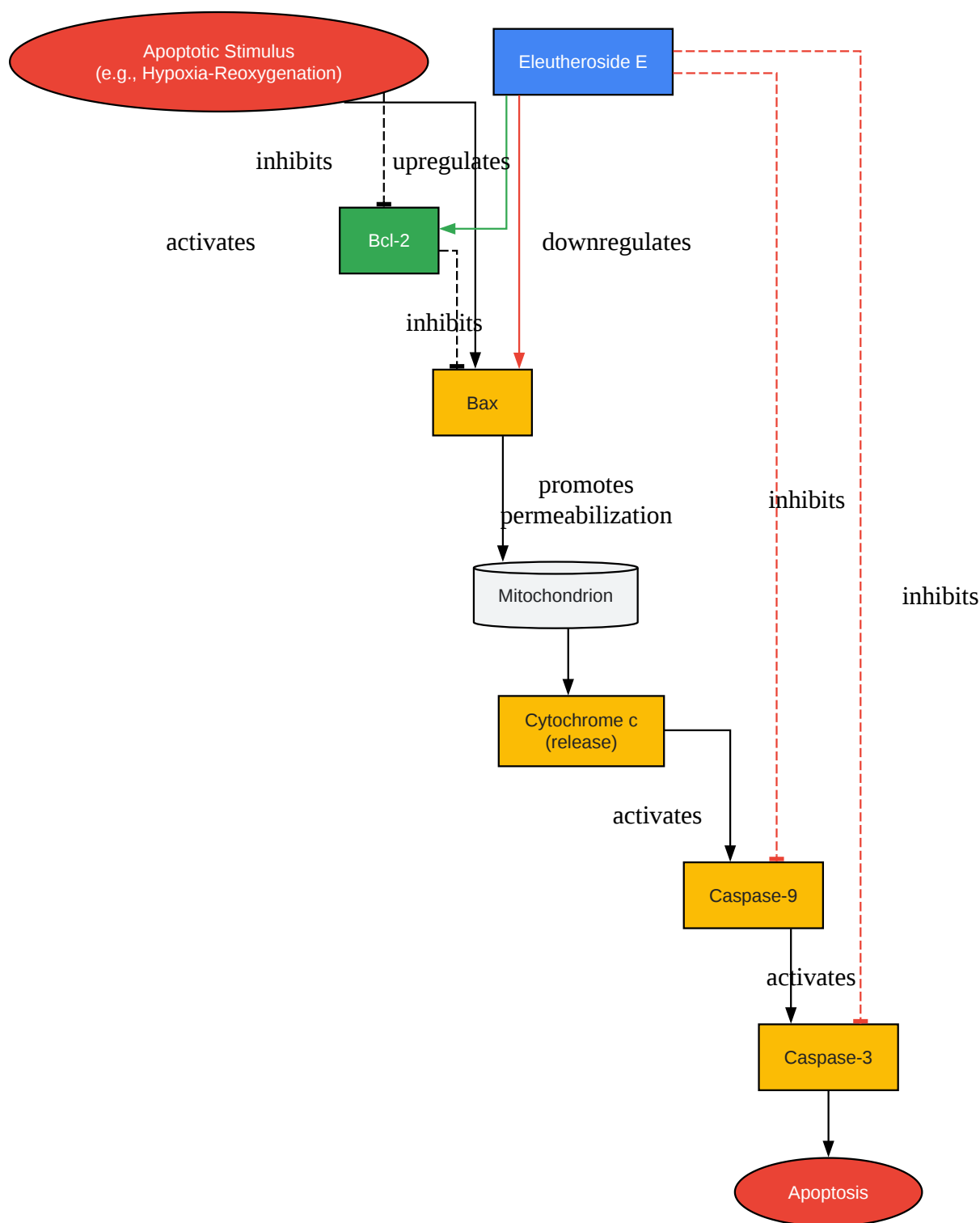
- Protects H9c2 heart cells from hypoxia-reoxygenation-induced apoptosis[7].
- Reduces apoptosis in hippocampal neurons in a rat model of cerebral ischemia-reperfusion injury[9].
- Improves MPTP-induced apoptosis of PC-12 cells[8].

Table 3: Quantitative Data on the Anti-apoptotic Effects of Eleutheroside E

Model	Compound	Concentration	Effect	Reference
Hypoxia-reoxygenation in H9c2 cells	Eleutheroside E	0-100 μ M	Protective effect against apoptosis.	[7]
Cerebral ischemia-reperfusion in rats	Eleutheroside E	Not specified	Reduced apoptosis of hippocampal neuron cells.	[9]
MPTP-induced apoptosis in PC-12 cells	Eleutheroside E	100, 300, 500 μ mol/L	Decreased apoptosis rate.	[8]

Signaling Pathway Implicated in Anti-apoptotic Action:

The anti-apoptotic effects of Eleutheroside E are associated with the modulation of the intrinsic apoptosis pathway, involving the regulation of Bcl-2 family proteins and caspases.



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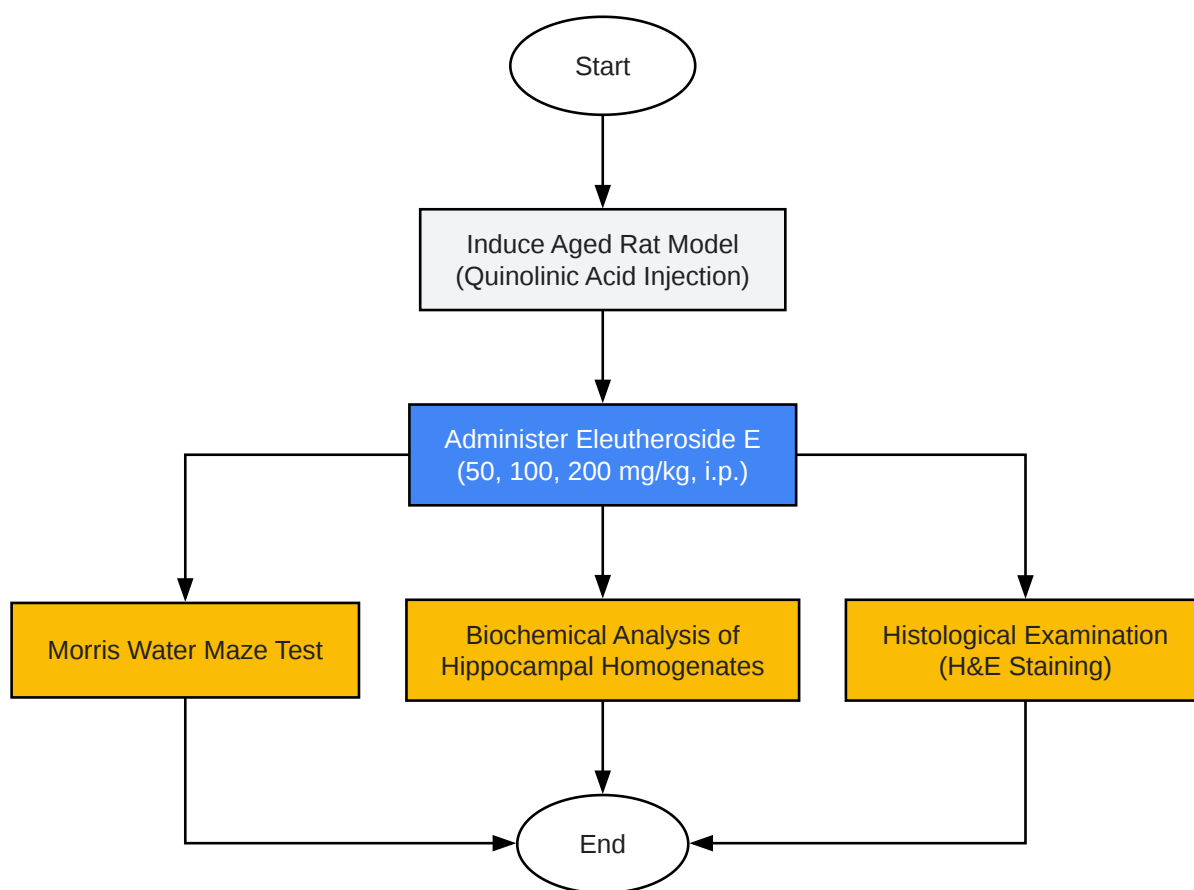
Modulation of the Intrinsic Apoptosis Pathway by Eleutheroside E.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. For detailed, step-by-step protocols, readers are encouraged to consult the original publications.

In Vivo Neuroprotection Model (Aged Rats)

- **Animal Model:** An aged rat model was induced by injecting quinolinic acid into the hippocampal CA1 region[6].
- **Treatment:** Rats were intraperitoneally injected with Eleutheroside B or E at doses of 50, 100, and 200 mg/kg[6].
- **Behavioral Assessment:** Learning and memory were evaluated using the Morris water maze test, measuring escape latency and the number of errors in finding the platform[6].
- **Biochemical Analysis:** After 4 weeks of administration, hippocampal homogenates were analyzed for cholinesterase activity, acetylcholine content, and choline content[6].
- **Histology:** Hippocampal neuron survival and pathological changes were assessed using hematoxylin-eosin staining[6].



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Workflow for In Vivo Neuroprotection Study.

In Vitro Anti-inflammatory Assay

- Cell Line: Human synovial sarcoma cell line SW982 was used[9].
- Stimulation: Cells were stimulated with Interleukin-1 β (IL-1 β) to induce an inflammatory response[9].
- Treatment: Cells were treated with varying concentrations of Eleutheroside E[9].
- Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (IL-6, MMP-1, COX-2) were quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR)[9].

- **Protein Analysis:** Production of inflammatory mediators like Prostaglandin E2 (PGE2) was measured using an enzyme-linked immunosorbent assay (ELISA)[9].
- **Transcription Factor Activity:** The binding activities of NF-κB and AP-1 were assessed using methods such as electrophoretic mobility shift assay (EMSA) or reporter gene assays[9].

In Vitro Apoptosis Assay

- **Cell Line:** H9c2 rat heart myoblasts were used[7].
- **Induction of Apoptosis:** Apoptosis was induced by subjecting the cells to a period of hypoxia followed by reoxygenation[7].
- **Treatment:** Cells were treated with Eleutheroside E at concentrations ranging from 0 to 100 μM[7].
- **Assessment of Apoptosis:** Apoptosis was quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) via Western blotting[7].
- **Cell Viability:** Cell viability was assessed using assays such as the MTT or CCK-8 assay[7].

Conclusion

The available scientific evidence strongly indicates that **Ciwujiatone**, primarily studied as its stereoisomer Eleutheroside E, possesses a compelling profile of pharmacological activities. Its neuroprotective, anti-inflammatory, and anti-apoptotic effects are well-documented across a range of in vitro and in vivo models. The modulation of key signaling pathways, including NF-κB, MAPK, and PKA/CREB/BDNF, underscores the multifaceted mechanisms through which it exerts its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this promising natural compound. Future research should focus on elucidating the precise structure-activity relationships among its stereoisomers, conducting pharmacokinetic and toxicological studies, and ultimately, translating these preclinical findings into human clinical trials.

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